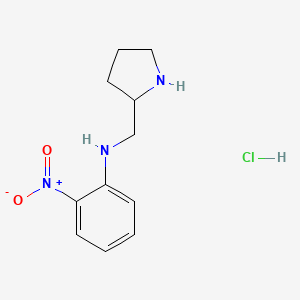

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride

Description

Properties

IUPAC Name |

2-nitro-N-(pyrrolidin-2-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c15-14(16)11-6-2-1-5-10(11)13-8-9-4-3-7-12-9;/h1-2,5-6,9,12-13H,3-4,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDXAYBZIPXRFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride typically involves the nitration of N-(pyrrolidin-2-ylmethyl)aniline followed by the formation of the hydrochloride salt. The nitration process can be carried out using nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The resulting product is then purified and converted to its hydrochloride salt form for further use .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Reduction: The major product formed is 2-Amino-N-(pyrrolidin-2-ylmethyl)aniline.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride

- Molecular Formula : C₁₁H₁₆ClN₃O₂

- Molecular Weight : 257.72 g/mol

- CAS No.: 1353974-28-3

- Storage : Room temperature under inert atmosphere .

Structural Features: This compound consists of an aniline backbone substituted with a nitro group (-NO₂) at the 2-position and a pyrrolidin-2-ylmethyl group attached to the amine nitrogen. The hydrochloride salt enhances its stability and solubility in polar solvents.

Hazard Profile :

- GHS Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation).

- Precautionary Measures : Use protective gloves, eye protection, and avoid inhalation .

To contextualize the properties of this compound, we analyze structurally related aniline derivatives and hydrochlorides:

Table 1: Structural and Functional Comparison

Key Findings:

The pyrrolidinylmethyl group introduces conformational flexibility and basicity, akin to the pyridyl group in 4-chloro-N-(2-pyridyl)aniline but with distinct hydrogen-bonding capabilities .

Hydrochloride Salts: Compared to non-salt forms (e.g., 4-chloro-N-(2-pyridyl)aniline), hydrochloride derivatives exhibit enhanced water solubility and crystallinity due to ionic interactions .

Safety and Handling :

- The target compound’s hazard profile (H302, H315, H319) aligns with other aniline hydrochlorides but is less severe than halogenated analogs (e.g., 3-(1,2,2-Trichlorovinyl)aniline hydrochloride), which carry additional environmental risks .

Synthetic Pathways :

- Unlike aniline hydrochloride (synthesized via direct HCl reaction with aniline ), the target compound likely requires multi-step functionalization, including nitro-group introduction and pyrrolidine coupling.

Biological Activity

2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic effects, supported by relevant data and case studies.

The molecular formula of this compound can be represented as CHClNO. The compound features a nitro group and a pyrrolidine moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the nitro group enhances its electrophilic character, allowing it to form adducts with nucleophilic sites in biological molecules. Additionally, the pyrrolidine ring contributes to the compound's lipophilicity, facilitating cell membrane penetration.

Antibacterial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, compounds similar to 2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring enhance antifungal potency.

Case Studies

- Inhibition of Mosquito Larvae : A related study on nitro-substituted anilines found that certain derivatives effectively killed mosquito larvae by targeting ion channels critical for their excretory functions . This highlights the potential for developing insecticides based on similar chemical scaffolds.

- CNS Activity : Another investigation into pyrrolidine derivatives revealed anxiolytic and muscle-relaxant properties in related compounds, suggesting that modifications in the aniline structure could yield neuroactive agents .

Research Findings

Recent studies have focused on the synthesis and testing of various derivatives of nitroaniline compounds, revealing promising results in both antibacterial and antifungal activities . The exploration of SAR has been crucial in understanding how different substituents affect biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Nitro-N-(pyrrolidin-2-ylmethyl)aniline hydrochloride, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves nitration of a substituted aniline precursor followed by alkylation with a pyrrolidine derivative. Key steps include:

- Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Alkylation : React the nitroaniline intermediate with 2-(chloromethyl)pyrrolidine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

- Salt Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.

- Purification : Use recrystallization (ethanol/water) or preparative HPLC to achieve >95% purity, confirmed by NMR and LC-MS .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the nitro group position, pyrrolidine ring substitution, and hydrochloride salt formation. Look for characteristic shifts: aromatic protons (δ 7.5–8.5 ppm) and pyrrolidine CH₂ (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.

- X-ray Diffraction (XRD) : For crystalline samples, XRD provides definitive proof of stereochemistry and salt formation .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Answer : Conduct accelerated stability studies:

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., onset at >200°C for related pyrrolidine hydrochlorides) .

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Test in buffers (pH 1–12) at 40°C for 48 hours; track degradation products with LC-MS .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or MS fragmentation patterns) be resolved during structural elucidation?

- Answer : Contradictions often arise from impurities or solvent effects. Mitigate by:

- Repetition Under Standardized Conditions : Use deuterated solvents (DMSO-d₆ or CDCl₃) and internal standards (TMS) for NMR .

- 2D NMR Techniques : Employ COSY and NOESY to resolve overlapping signals, especially in the pyrrolidine region.

- High-Resolution MS/MS : Compare fragmentation pathways with computational predictions (e.g., CFM-ID software) .

Q. What mechanistic insights explain the regioselectivity of nitration in the precursor aniline derivative?

- Answer : The ortho-directing effect of the amino group dominates, but steric hindrance from the pyrrolidine-methyl substituent can shift selectivity. Computational modeling (DFT) of transition states can predict nitration sites. Experimental validation via competitive reactions (e.g., nitrating 2- vs. 4-substituted analogs) is critical .

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?

- Answer : Apply response surface methodology (RSM) to key variables:

- Factors : Temperature, reaction time, and stoichiometry of the alkylation step.

- Responses : Yield (%) and HPLC purity.

- Example : A central composite design (CCD) revealed that 70°C and 1.2 equiv. of 2-(chloromethyl)pyrrolidine maximized yield (82%) while minimizing byproducts .

Q. What computational strategies are effective for predicting the compound’s reactivity in novel reaction environments (e.g., catalytic systems)?

- Answer : Use density functional theory (DFT) to model:

- Electrophilic Reactivity : Fukui indices identify nucleophilic sites (e.g., the aniline nitrogen).

- Solvent Effects : COSMO-RS simulations predict solubility and stability in ionic liquids or polar aprotic solvents.

- Catalytic Interactions : Docking studies with transition-metal catalysts (e.g., Pd/C) assess adsorption energies .

Methodological Notes

- Synthesis Optimization : Flow chemistry (e.g., microreactors) enhances reproducibility and safety for nitration steps .

- Data Validation : Cross-reference melting points (mp) with thermal analysis (DSC/TGA) to detect polymorphs or hydrate formation .

- Ethical Considerations : Adhere to waste management protocols for nitro-containing byproducts (PRTR-listed substances) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.